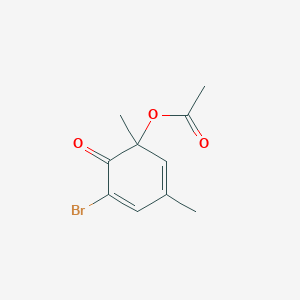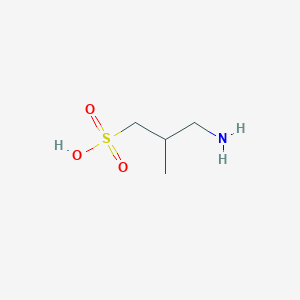
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, two methyl groups, a ketone, and an acetate group attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of 1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions often include solvents like carbon tetrachloride or chloroform to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also influence its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The combination of the bromine atom, ketone group, and acetate group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
| 90841-66-0 | |
Molekularformel |
C10H11BrO3 |
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(5-bromo-1,3-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)9(13)10(3,5-6)14-7(2)12/h4-5H,1-3H3 |
InChI-Schlüssel |
DBOHNHNVSYUSTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(=O)C(=C1)Br)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/no-structure.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)



![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

